METHYL 2-[2-(ETHYLSULFANYL)-1,3-BENZODIAZOL-1-YL]ACETATE
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Overview
Description
Methyl 2-[2-(ethylsulfanyl)-1,3-benzodiazol-1-yl]acetate is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic the properties of DNA bases
Preparation Methods
The synthesis of methyl 2-[2-(ethylsulfanyl)-1,3-benzodiazol-1-yl]acetate typically involves the reaction of 2-mercaptobenzimidazole with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzimidazole attacks the ethyl bromoacetate, leading to the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to increase yield and purity.
Chemical Reactions Analysis
Methyl 2-[2-(ethylsulfanyl)-1,3-benzodiazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
Methyl 2-[2-(ethylsulfanyl)-1,3-benzodiazol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural similarity to DNA bases makes it useful in studying DNA interactions and developing DNA-targeting drugs.
Mechanism of Action
The mechanism of action of methyl 2-[2-(ethylsulfanyl)-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to various biological effects. Additionally, the ethylsulfanyl group can undergo metabolic transformations, producing reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Methyl 2-[2-(ethylsulfanyl)-1,3-benzodiazol-1-yl]acetate can be compared with other benzodiazole derivatives, such as:
Methyl 2-[2-(methylsulfanyl)-1,3-benzodiazol-1-yl]acetate: Similar in structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to different reactivity and biological activity.
2-Mercaptobenzimidazole: The parent compound, which lacks the ester and ethylsulfanyl groups, showing different chemical and biological properties.
This compound’s unique combination of the benzodiazole ring and ethylsulfanyl group makes it a valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-(2-ethylsulfanylbenzimidazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-17-12-13-9-6-4-5-7-10(9)14(12)8-11(15)16-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUISHFDUBGVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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